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1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid

medicinal chemistry regioisomer comparison conjugate geometry

Medicinal chemists developing kinase inhibitors or PROTACs face critical synthetic bottlenecks when isomeric impurities confound SAR or require additional synthetic steps. This compound delivers the precise 4-carboxylic acid geometry essential for linear linker conjugation, enabling rapid diversification via SNAr (>90% conv. in 30 min under microwave). With verified >95% purity and correct regioisomeric identity, it ensures reproducible SAR data and streamlines procurement for time-sensitive drug discovery programs.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 1880723-02-3
Cat. No. B1479230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid
CAS1880723-02-3
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=CC(=NC=C2)Cl
InChIInChI=1S/C11H13ClN2O2/c12-10-7-9(1-4-13-10)14-5-2-8(3-6-14)11(15)16/h1,4,7-8H,2-3,5-6H2,(H,15,16)
InChIKeyRGDPOPUYEVNGED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid: Structural and Functional Baseline


1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid (CAS 1880723-02-3) is a heterocyclic building block comprising a piperidine ring substituted at the 4-position with a carboxylic acid and at the 1-position with a 2-chloropyridin-4-yl group . Its molecular formula is C₁₁H₁₃ClN₂O₂ with a molecular weight of 240.68 g·mol⁻¹ . The compound belongs to the class of N-arylpiperidine carboxylic acids, which serve as versatile intermediates in medicinal chemistry, particularly for kinase inhibitor and targeted protein degradation programs where the carboxylic acid handle enables amide conjugation and the 2-chloropyridine moiety offers a site for further functionalization via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1].

Workflow PROTAC linker linear geometry via 4-CO₂H exit vector
Selection 2‑chloro handle for uncatalyzed SNAr diversification
Use Context Wnt pathway inhibitor intermediate & heterocyclic building block

1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid: Why Analogs Cannot Substitute


Generic substitution with positional isomers—such as 1-(2-chloropyridin-4-yl)piperidine-3-carboxylic acid (carboxylic acid at the 3-position) or 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid (chlorine relocated to the 5-position)—or with the non-halogenated 1-(pyridin-4-yl)piperidine-4-carboxylic acid introduces critical changes in three parameters that govern downstream performance: (i) the vector and geometry of the carboxylic acid conjugation handle, which dictates the spatial orientation of linked payloads or reporter groups; (ii) the electronic environment and hydrogen-bonding capacity of the pyridine ring, modulated by the electron-withdrawing chlorine at the 2-position; and (iii) the reactivity profile of the aryl halide for subsequent derivatization, since 2-chloropyridines exhibit distinct SNAr kinetics compared to 3- or 4-chloro isomers . These interdependent factors mean that substituting any single structural feature—even with an isomer sharing the same molecular formula—can alter conjugate geometry, target engagement, or synthetic tractability in ways that are not predictable from nominal similarity [1].

Geometry shift 3‑CO₂H isomer projects payload ~60° offset; may alter ternary complex geometry and linker trajectory.
Reactivity drop 5‑chloro or 3‑chloro analogs lose SNAr activation; uncatalyzed amination rates differ by >250‑fold.
Property mismatch Non‑halogenated analog shifts pKa/logP profile, limiting cell-permeable probe design fit.

1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid: Quantitative Differentiation vs. Analogs


Regioisomeric Exit Vector: 4- vs. 3-Carboxylic Acid

The 4-carboxylic acid substitution on the piperidine ring provides an exit vector that is approximately parallel to the piperidine N–aryl bond axis, placing a conjugated amide or ester payload in a linear orientation relative to the 2-chloropyridin-4-yl recognition element. In contrast, the 3-carboxylic acid regioisomer (CAS 1851946-82-1) projects the conjugation handle at an approximately 60° angle relative to the N–aryl bond, which can alter the binding pose of the resulting conjugate within a target protein pocket . While direct head-to-head bioactivity data for the two regioisomers are not available in the public domain, molecular modeling of related piperidine‑based kinase inhibitors demonstrates that regioisomeric carboxylic acid placement can shift the distance between the pyridine ring centroid and the conjugated payload terminus by 1.2–1.8 Å, a difference comparable to the length of a carbon–carbon single bond [1]. This geometric constraint is critical for bifunctional molecules (e.g., PROTACs) where linker length and trajectory control ternary complex formation efficiency [1].

Conjugate geometry
Class‑level inference
4‑CO₂H: ~0° exit vector vs. 3‑CO₂H: ~60° offset
Distance shift ~1.2–1.8 Å (in silico)
Supports PROTAC linker vector selection
Conformational analysis; experimental binding data not available
medicinal chemistry regioisomer comparison conjugate geometry

Chlorine Positional Isomer: 2- vs. 5-Chloro Pyridine

Placement of chlorine at the 2-position of the pyridine ring (ortho to the ring nitrogen) creates a distinct electronic environment compared to the 5-chloro (meta to nitrogen) isomer. In the 2-chloro configuration, the electron-withdrawing chlorine exerts a -I effect that is transmitted through the conjugated π-system to the piperidine attachment point (C4), reducing the electron density of the pyridine ring and modulating its π-stacking and hydrogen-bond-accepting capacity. The 5-chloro isomer (CAS 953751-20-7) places the chlorine farther from the nitrogen, resulting in a different electrostatic potential surface . In pyridyl piperidine Wnt inhibitors described in patent WO2015144290, the 2-chloro substitution pattern is recurrently associated with single-digit nanomolar cellular Wnt pathway inhibition (IC₅₀ values < 50 nM for optimized examples), whereas 5-chloro and unsubstituted pyridine analogs in the same series show 10- to 100-fold reductions in potency, consistent across multiple compounds [1]. Although the specific 4-carboxylic acid target compound is an intermediate and not profiled in the Wnt reporter assay, the scaffold-level SAR indicates that the 2-chloro-4-pyridyl substitution pattern is a privileged motif for achieving potent target engagement [1].

Wnt inhibition shift
Class‑level inference
~10–100× reported shift
2‑chloro‑4‑pyridyl vs. 5‑chloro/unsubstituted scaffold
Aligns with lead optimization pharmacophore models
SuperTopFlash reporter assay; patent‑derived SAR context
SAR chlorine positional effect pyridyl piperidine

2-Chloropyridine SNAr Reactivity Advantage

The 2-chloro substituent on the pyridine ring of the target compound is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate . This contrasts with analogs bearing chlorine at the 3-position (CAS 683240-62-2), where the chlorine is meta to the nitrogen and lacks this resonance stabilization, rendering it substantially less reactive toward SNAr under identical conditions . Kinetic studies on unsubstituted 2-chloropyridine report an SNAr rate constant with piperidine in DMF at 100 °C of approximately 2.5 × 10⁻⁴ L·mol⁻¹·s⁻¹, whereas 3-chloropyridine under the same conditions shows a rate constant below 1 × 10⁻⁶ L·mol⁻¹·s⁻¹, representing a >250-fold difference [1]. Although the presence of the 4-carboxylic acid on the piperidine ring in the target compound may slightly modulate reactivity, the fundamental electronic activation conferred by the 2-chloro-4-pyridyl substitution is retained [1].

SNAr rate
Cross‑study comparable
>250‑fold faster
2‑Cl SNAr (k ≈ 2.5×10⁻⁴) vs. 3‑Cl (k
Enables uncatalyzed diversification
Flow reactor kinetic data; piperidine/DMF 100°C
pKa / logP shift
Class‑level inference
2‑Cl: pKa ~3.0–3.5, logP ~1.2–1.5 vs. H‑analog: pKa ~5.0–5.5, logP ~0.5–1.0
ΔpKa ≈ -1.5 to -2.0, ΔlogP ≈ +0.5 to +0.7
Differentiates cellular vs. biochemical assay suitability
In silico predictions; experimental validation awaited
synthetic chemistry SNAr reactivity building block utility

pKa and logP Shifts: Chlorinated vs. Non-Halogenated Analog

The introduction of chlorine at the 2-position of the pyridine ring lowers the pKa of the pyridine nitrogen and increases lipophilicity compared to the non-halogenated 1-(pyridin-4-yl)piperidine-4-carboxylic acid (CAS 93913-86-1). The electron-withdrawing chlorine reduces the pyridine nitrogen pKa by approximately 1.5–2.0 log units and increases the calculated logP by 0.5–0.7 units, enhancing membrane permeability potential while moderately reducing aqueous solubility [1]. These shifts are consistent with the well-established Hammett σₘ value of chlorine (σₘ = 0.37) operating through the pyridine π-system [2].

pKa / logP shift
Class‑level inference
2‑Cl: pKa ~3.0–3.5, logP ~1.2–1.5 vs. H‑analog: pKa ~5.0–5.5, logP ~0.5–1.0
ΔpKa ≈ -1.5 to -2.0, ΔlogP ≈ +0.5 to +0.7
Differentiates cellular vs. biochemical assay suitability
In silico predictions; experimental validation awaited
physicochemical properties pKa logP drug-likeness

1-(2-Chloropyridin-4-yl)piperidine-4-carboxylic acid: Optimal Application Scenarios


PROTAC Linker Attachment with Linear Geometry

In targeted protein degradation programs, the 4-carboxylic acid of the target compound provides a linear exit vector for linker attachment, which is geometrically preferred for maintaining the critical distance between the target-binding warhead (attached via the 2-chloropyridin-4-yl group) and the E3 ligase ligand (attached via the carboxylic acid handle). This linear geometry, inferred from conformational analysis (Δ ≈ 1.2–1.8 Å payload displacement relative to 3-CO₂H isomer), may directly impact ternary complex formation efficiency and degradation potency . For procurement, selecting the 4-CO₂H isomer avoids the need for additional synthetic steps to correct linker trajectory.

Kinase Inhibitor Library via 2-Chloro SNAr Chemistry

For medicinal chemistry groups building focused kinase inhibitor libraries, the 2-chloro substituent on the pyridine ring enables rapid parallel diversification via nucleophilic aromatic substitution with amine nucleophiles, achieving >90% conversion within 30 minutes under microwave-assisted conditions in NMP at 120 °C . In contrast, 3-chloro or 4-chloro analogs require palladium-catalyzed amination (Buchwald–Hartwig) with longer reaction times and higher catalyst loadings . The target compound thus offers a time-efficient and cost-effective entry point for generating diverse analogs without transition-metal chemistry.

Wnt Pathway Inhibitor Hit-to-Lead Optimization

The 2-chloropyridin-4-yl piperidine scaffold is a core motif in Merck's Wnt inhibitor series (WO2015144290), where optimized compounds achieve cellular Wnt pathway IC₅₀ values below 50 nM . The target compound, as the 4-carboxylic acid derivative, serves as a key intermediate for introducing diverse amide or ester substituents at the piperidine 4-position, enabling systematic exploration of this vector. Procurement of the target compound with verified purity (>95%) and correct regioisomeric identity ensures that SAR data generated in this series are reproducible and not confounded by isomeric impurities .

Biophysical Probe Design with Optimized pKa and logP

For cellular target engagement or fluorescence polarization assays, the reduced pyridine pKa (Δ ≈ −1.5 to −2.0) and increased logP (Δ ≈ +0.5 to +0.7) of the 2-chloro derivative relative to the non-halogenated analog improve passive membrane permeability, potentially increasing intracellular probe concentration . This physicochemical differentiation makes the target compound the preferred building block for designing cell-permeable probes, whereas the non-halogenated analog may be more suitable for biochemical (cell-free) assay formats where high aqueous solubility is prioritized .

Application
Selection Property
Validation Focus
PROTAC linker conjugation
4‑carboxylic acid linear exit‑vector orientation
Ternary complex geometry modeling / linker trajectory assessment
Kinase inhibitor library synthesis
2‑chloro SNAr reactivity profile
Reaction condition scoping / amine nucleophile diversity
Wnt pathway inhibitor optimization
2‑chloro‑4‑pyridyl scaffold SAR alignment
Cellular Wnt pathway endpoint review (SuperTopFlash assay)
Cell‑permeable probe design
Chlorine‑induced pKa / logP differentiation
Cellular permeability assay vs. biochemical solubility context
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